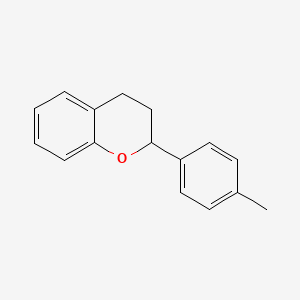

2-(p-Tolyl)chroman

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H16O |

|---|---|

Molecular Weight |

224.30 g/mol |

IUPAC Name |

2-(4-methylphenyl)-3,4-dihydro-2H-chromene |

InChI |

InChI=1S/C16H16O/c1-12-6-8-14(9-7-12)16-11-10-13-4-2-3-5-15(13)17-16/h2-9,16H,10-11H2,1H3 |

InChI Key |

GXTUWUGETXDQSZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCC3=CC=CC=C3O2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 P Tolyl Chroman and Its Advanced Derivatives

Enantioselective Synthesis of Chiral Chroman Systems

Enantioselective synthesis is crucial for producing chiral chromans, as the stereochemistry often dictates their biological activity. Several catalytic approaches have emerged as powerful tools for this purpose.

Asymmetric Organocatalytic Cascade Reactions

Asymmetric organocatalytic cascade reactions offer an efficient route to construct complex chiral chroman derivatives with multiple stereocenters in a single step. One such strategy involves an organocatalytic cascade vinylogous double 1,6-addition between ortho-hydroxyphenyl-substituted para-quinone methides and 2,4-dienal derivatives, yielding chroman derivatives with high yields (up to 96%) and excellent stereoselectivities (up to >20:1 dr, >99% ee). nih.gov Chiral secondary amine-based Jørgensen–Hayashi organocatalysts have been effectively used for this transformation, demonstrating high enantiocontrol at remote positions. nih.gov

Another approach utilizes an organocatalytic asymmetric Michael addition/hemiketalization cascade reaction between hydroxymaleimides and 2-hydroxynitrostyrenes, providing chiral ring-fused chroman skeletons. This squaramide-catalyzed cascade reaction has delivered chroman-fused pyrrolidinediones with three contiguous stereocenters in good to high yields (up to 88%), excellent diastereoselectivities (up to >20:1 dr), and high enantioselectivities (up to 96% ee). nih.gov Similarly, an oxa-Michael–Michael cascade reaction employing a bifunctional thiourea (B124793) organocatalyst has been developed for the highly enantioselective synthesis of chiral chroman derivatives, achieving excellent enantioselectivities (up to >99%), good yields (up to 95%), and good diastereoselectivities (up to 5:1). americanelements.com

A specific example demonstrating the incorporation of a p-tolyl group was reported in the diversified synthesis of chiral chromane-containing polyheterocyclic compounds via asymmetric organocatalytic cascade reactions. In this method, 2-((2R,3S,4R)-3-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-2-(p-tolyl)chroman-4-yl)acetaldehyde was synthesized in 65% yield with 92% enantiomeric excess (ee). fishersci.sesigmaaldrich.comamericanelements.com This highlights the applicability of these cascade reactions for introducing specific aryl substituents at the 2-position of the chroman ring.

Further research has explored an organocatalytic oxa-Michael-nitro-Michael domino reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by squaramide organocatalysts, which produced polysubstituted chiral chromans with excellent enantioselectivities (up to 99% ee), diastereoselectivities (up to >20:1 dr), and moderate to good yields (up to 82%). nih.gov Heterogeneous enantioselective synthesis of chromans has also been achieved via an oxa-Michael–Michael cascade reaction, synergistically catalyzed by grafted chiral bases and inherent hydroxyls on mesoporous silica (B1680970) surfaces, yielding products with up to 98% selectivity and 97% ee. wikidata.org

Catalytic Reductions for Chiral Chromanols

Catalytic reduction strategies are vital for the synthesis of chiral chromanols, which can serve as important intermediates or final products. A nickel-catalyzed asymmetric synthesis has been reported for chiral chromans featuring quaternary allylic siloxanes. This method utilizes a P-chiral monophosphine ligand, (R)-AntPhos, and triethylsilane as the reductant, affording tertiary allylic siloxanes bearing chroman structures with excellent yields and enantioselectivities. thegoodscentscompany.com These reactions provide access to 3-hydroxychroman derivatives.

Another notable method involves a chiral Fe(II) complex catalyzed enantioselective nih.govnih.gov O-to-C rearrangement of racemic vinyl ethers, providing a highly efficient route to a wide range of chromanols with high yields (up to 99%) and excellent enantioselectivities (up to 99% ee). wikipedia.orgfishersci.ca The catalyst loading in most cases for this method is notably low (0.1–5.0 mol%). wikipedia.org Additionally, chiral reduction reactions of chroman-4-ones in the presence of specific catalysts and hydrogen donors can yield chromanol compounds with high optical activity. sigmaaldrich.com

Multicomponent and One-Pot Synthetic Strategies

Multicomponent reactions (MCRs) and one-pot syntheses are highly atom-economical and efficient, allowing for the rapid assembly of complex molecules from simple starting materials in a single reaction vessel. A thiourea-catalyzed one-pot diastereoselective and enantioselective synthesis of polyfunctionalized chroman derivatives has been reported via a domino Michael–hemiacetalization and dehydration sequence. This method can yield products in good to excellent yields (56–91%) and with very good diastereo- (88–99% de) and enantioselectivities (83–99% ee). nih.gov

While not directly yielding 2-(p-Tolyl)chroman, the principles of multicomponent and one-pot reactions are broadly applicable to chroman synthesis. For instance, one-pot multicomponent green LED photoinduced synthesis has been used for various chromenes, which are related benzopyran derivatives, in high yields under solventless conditions. Similarly, a base-promoted one-pot three-component reaction has been reported for the regioselective synthesis of substituted thieno[2,3-b]chromen-4-one derivatives.

Metal-Catalyzed and Organocatalytic Approaches

Both metal-catalyzed and organocatalytic approaches are pivotal in chroman synthesis, offering distinct advantages in terms of reactivity, selectivity, and functional group tolerance.

Metal-catalyzed domino reactions have proven effective for chroman construction. For example, rhodium-catalyzed domino Michael/hemiketalization reactions between ortho-hydroxy benzhydryl alcohols and diazoesters have led to chiral chromans as single diastereomers in good yields (55–87%) and high enantioselectivities (78–96% ee). nih.gov Palladium-catalyzed domino Wacker/carbonylation/methoxylation reactions have also been utilized to synthesize chiral chromans, achieving a 71% yield and 93% ee for a specific intermediate. nih.gov Furthermore, palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol (B47542) allyl carbonates offers an efficient strategy to construct the allylic C–O bond, providing access to chiral chromans with up to 98% ee. Palladium-catalyzed alkene carboetherification reactions provide a new method for the construction of 2-substituted and 2,2-disubstituted chromans via the formation of both C–O and C–C bonds.

Organocatalysis, as detailed in Section 2.1.1, employs small organic molecules to catalyze reactions, often offering metal-free and environmentally benign alternatives. Beyond the cascade reactions, cooperative enamine-metal Lewis acid catalysis has emerged as a powerful tool for the asymmetric synthesis of chromans. This approach, involving the strong activation of salicylaldehydes through chelation to a metal Lewis acid and the bifunctional nature of the catalyst, can yield tricyclic chromans with three consecutive stereogenic centers in good yields (up to 87%) and high stereoselectivity (up to 99% ee).

Directed Derivatization of Chroman Precursors

Directed derivatization involves modifying existing chroman or related precursors to introduce desired functionalities, including aryl groups like p-tolyl.

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation reactions are powerful tools for introducing aryl groups onto organic molecules. In the context of chroman synthesis, tandem Friedel–Crafts alkylation–hemiketalization reactions have been developed. An enantioselective tandem Friedel–Crafts alkylation–hemiketalization between electron-rich phenols and α,β-unsaturated ketoesters, catalyzed by a chiral N,N′-dioxide/Sc(OTf)3 complex, provides a direct approach to chiral 2,3-disubstituted chromans. This method achieves high enantioselectivities (up to 95% ee), high diastereoselectivities (up to 14:1), and high yields (up to 97%) for a broad range of substrates under mild conditions. This type of reaction is highly relevant for introducing aryl groups at the 2-position if the α,β-unsaturated ketoester or the phenol precursor carries the p-tolyl moiety.

Another related strategy involves a zinc(II)-catalyzed tandem Friedel–Crafts alkylation/Michael addition reaction of 1-methylindoles with nitroolefin enoates, which provides an efficient route to highly substituted chromans in good isolated yields with high stereoselectivities (up to 95:5 dr and 91% ee). Similarly, the Friedel–Crafts alkylation of indoles with 3-nitro-2H-chromenes, catalyzed by diphenylamine-linked bis(oxazoline)-Zn(II) complexes, has successfully synthesized chiral indolyl(nitro)chromans with high diastereoselectivities (up to 95:5 dr) and enantioselectivities (up to 99% ee). These examples demonstrate the utility of Friedel-Crafts strategies in constructing complex chroman systems with various aryl substitutions.

Chemical Transformations and Reactivity of 2 P Tolyl Chroman Derivatives

Cyclization Reactions in Chroman Formation

The formation of the chroman skeleton primarily relies on various cyclization strategies, often involving precursors with phenolic or related functionalities. One common approach involves the acid- or base-catalyzed cyclization of 2'-hydroxychalcones or analogous precursors. More advanced methods include palladium-catalyzed carbonylative cyclizations, exemplified by the synthesis of chroman-2,4-diones from 3-iodochromone, achieving high chemoselectivity and yields.

Convergent three-step methods have been developed for 2-substituted chromans, employing Heck coupling of allylic alcohols and 2-iodophenols, followed by reduction and Mitsunobu cyclization. organic-chemistry.org Intramolecular aza- and oxa-Michael reactions of α,β-unsaturated carboxylic acids, facilitated by bifunctional aminoboronic acids, also serve as effective routes to chromans. organic-chemistry.org

Asymmetric synthesis pathways are crucial for producing chiral chroman derivatives. Rhodium-catalyzed asymmetric transfer hydrogenation provides access to enantiomerically enriched cis-3-benzyl-chromanols from (E)-3-benzylidene-chromanones. organic-chemistry.org Similarly, cooperative asymmetric catalysis involving hydrogen chloride and chiral dual-hydrogen-bond donors enables highly enantioselective Prins cyclization of alkenyl aldehydes. organic-chemistry.org Ruthenium-catalyzed asymmetric transfer hydrogenation of 2,3-disubstituted flavanones yields chiral flavanols with excellent enantiomeric excesses and diastereomeric ratios. organic-chemistry.org

Radical cascade cyclizations represent another powerful strategy for chroman formation. Visible-light photoredox catalysis protocols allow for the efficient synthesis of 3-substituted chroman-4-ones through tandem radical addition/cyclization of alkenyl aldehydes. acs.orgresearchgate.net These reactions are characterized by broad substrate scope, mild conditions, and good functional group tolerance. acs.org

Domino Knoevenagel-cyclization reactions of 2H-chromene and chroman derivatives have been explored to generate chiral condensed heterocycles. bohrium.com These cyclizations can proceed via multiple mechanisms, including concerted intramolecular hetero Diels-Alder (IMHDA) reactions and stepwise polar [2+2] cycloadditions. bohrium.com Furthermore, a diastereoselective cyclization reaction of ortho-hydroxyphenyl-substituted para-quinone methides with in-situ generated α,β-unsaturated imines has been developed to afford spiroindolenine-bearing chroman scaffolds with high yields and diastereoselectivities. rsc.org

The chroman ring system can also be constructed through [4+2] reactions between ortho-quinone methide (o-QM) intermediates and enol ethers. nih.gov Intramolecular allylic substitution reactions of secondary and tertiary allylic alcohols offer an efficient method for preparing 2-vinylchromans. researchgate.net Copper-catalyzed intramolecular aldehyde-ketone nucleophilic additions have been established for the synthesis of chroman-3-ol (B1617384) derivatives, utilizing aldehydes as alkyl carbanion equivalents via reductive polarity reversal. researcher.life Highly enantioselective chiral chroman derivatives can also be synthesized through oxa-Michael-Michael cascade reactions catalyzed by bifunctional thiourea (B124793) organocatalysts, achieving high enantioselectivities and good yields. researchgate.net

Table 1: Examples of Cyclization Reactions in Chroman Synthesis

| Reaction Type | Precursors | Catalyst/Conditions | Products/Features | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Reference |

| Heck Coupling/Reduction/Mitsunobu Cyclization | Allylic alcohols, 2-iodophenols | - | 2-substituted chromans | - | - | - | organic-chemistry.org |

| Intramolecular Oxa-Michael | α,β-unsaturated carboxylic acids | Bifunctional aminoboronic acid | Chromans | High | - | Up to 96% | organic-chemistry.org |

| Rh-catalyzed Asymmetric Transfer Hydrogenation | (E)-3-benzylidene-chromanones | HCO2H/DABCO | cis-3-benzyl-chromanols | - | - | Enantiomerically enriched | organic-chemistry.org |

| Prins Cyclization | Alkenyl aldehydes | HCl, chiral dual-hydrogen-bond donors | Chromans | - | - | Highly enantioselective | organic-chemistry.org |

| Visible-Light Photoredox Catalysis | Alkenyl aldehydes | Ir(III) photocatalyst | 3-substituted chroman-4-ones | Up to 87% | - | - | acs.org |

| Domino Knoevenagel-Cyclization | 2H-chromene/chroman derivatives | - | Chiral condensed heterocycles | - | - | - | bohrium.com |

| Diastereoselective Cyclization | ortho-hydroxyphenyl-substituted para-quinone methides, α,β-unsaturated imines | - | Spiroindolenine-bearing chroman scaffolds | Up to 98% | Up to >19:1 | - | rsc.org |

| Oxa-Michael-Michael Cascade | - | Bifunctional thiourea organocatalyst | Chiral chroman derivatives | Up to 95% | Up to 5:1 | Up to >99% | researchgate.net |

Nucleophilic Additions to Chroman Ring Systems

Chroman ring systems can undergo various nucleophilic addition reactions, particularly at activated positions or when the ring is part of a reactive intermediate. The synthesis of chroman-3-ol derivatives has been achieved through intramolecular nucleophilic additions. researcher.life In these reactions, aldehydes can serve as alkyl carbanion equivalents via a reductive polarity reversal, a process facilitated by copper catalysts and N-heterocyclic carbene ligands under mild conditions. researcher.life

Nucleophilic addition of a hydride or an organometallic reagent to an aldehyde can initiate a cascade reaction that leads to the generation of ortho-quinone methides (o-QMs), which are crucial intermediates in chroman formation. nih.gov For instance, the addition of two equivalents of a Grignard reagent can result in a 1,4-conjugate addition, yielding specific phenol (B47542) derivatives. nih.gov

Moreover, 2-chromanol derivatives exhibit reactivity towards a range of carbon nucleophiles, including organometallics, in Wittig reactions, and Knoevenagel condensations. researchgate.net They can also participate in nucleophilic additions involving amines, such as reductive amination and domino reactions, and undergo hydride reductions. researchgate.net The 1-benzopyrylium ion and 2-iminochromenes are known to undergo nucleophilic addition to form C4-functionalized 4H-chromenes. researchgate.net A Lewis-base-catalyzed three-component electrophilic thiofunctionalization of cyclopropene (B1174273) with phenol has been developed to produce trisubstituted chromanes with high trans-diastereoselectivity. researchgate.net

Electrophilic Substitution Reactions on the Chroman Core

The aromatic ring of the chroman core is susceptible to electrophilic substitution reactions, leading to the formation of various substituted derivatives. The regioselectivity and reactivity of these reactions are significantly influenced by the nature of existing substituents on the aromatic ring, which can act as ortho/para or meta directing groups. science.govlibretexts.org

Common reagents employed for electrophilic substitution on the chroman core include bromine or nitric acid for halogenation and nitration, respectively. The presence of electron-withdrawing groups, such as chloro or nitroso substituents, on the aromatic ring can decrease electron density and thus affect the reactivity in electrophilic substitution reactions.

Specific electrophilic substitution reactions, such as the Mannich and Lederer-Manasse procedures, have been applied to the chroman ring of certain derivatives. science.gov These reactions have successfully yielded a variety of new products, including 3,4-dihydro-1,3-oxazines, Mannich bases, and hydroxymethyl analogs. science.gov

Oxidation and Reduction Pathways of Chroman Derivatives

Chroman derivatives undergo a variety of oxidation and reduction reactions, allowing for the interconversion of functional groups and the modification of the chroman scaffold.

Oxidation Pathways: Chroman compounds can be oxidized to form quinone derivatives. Common oxidizing agents utilized for these transformations include potassium permanganate (B83412) and chromium trioxide. The oxidation of chroman-6-ol, a core structure found in Vitamin E (PubChem CID: 63864), involves a complex oxidative chemistry that produces various intermediate forms, such as neutral radicals and diamagnetic cations. researchgate.net

The conversion of an alcohol functional group to a ketone within chroman derivatives can be achieved using reagents like tetrapropylammonium (B79313) perruthenate (TPAP) in the presence of N-methylmorpholine N-oxide (NMO). gu.se For instance, products from domino Michael/hemiacetalization reactions can be oxidized to functionalized chroman-2-ones using pyridinium (B92312) chlorochromate (PCC). rsc.org

Furthermore, the chroman core can be accessed through skeletal editing strategies involving oxidation. A "carbon-to-oxygen swap" from tetralins (PubChem CID: 7957) to chromans can be achieved via a stepwise scheme that includes C-H oxidation to form 1-tetralone (B52770) (PubChem CID: 7958), followed by Baeyer-Villiger oxidation to insert oxygen and form seven-membered lactones. chemrxiv.org These lactones can then be transformed into chroman-2-carboxylic acids and chroman-2-ols. chemrxiv.org Oxidative ring-contractive transformations of tetrahydrobenzooxepinones, enabled by intermediate silylation into ketene (B1206846) acetals, also contribute to this synthetic strategy. chemrxiv.org

Reduction Pathways: Reduction reactions are crucial for converting various functional groups within chroman derivatives. The chromene ring system can be reduced to a dihydrochromene structure. Common reducing agents include sodium borohydride (B1222165) (PubChem CID: 23668196) and lithium aluminum hydride (PubChem CID: 23668873).

A widely employed method for preparing 2-chromanols involves the reduction of dihydrocoumarins (PubChem CID: 7654). researchgate.net This can be accomplished using aluminum hydrides, which partially reduce lactones to lactols. researchgate.net Other methods include titanocene-catalyzed reduction and the double reduction of coumarins (PubChem CID: 323) to 2-chromanols. researchgate.net

Ketone groups within chroman derivatives can be reduced to hydroxyl moieties (alcohols) using sodium borohydride. acs.org Subsequent dehydroxylation can be carried out using triethylsilane (PubChem CID: 11181) in the presence of boron trifluoride diethyl etherate (BF3·Et2O, PubChem CID: 11090). acs.org Alternatively, dehydration can be performed using catalytic amounts of p-toluenesulfonic acid (PubChem CID: 6101) with magnesium sulfate (B86663) (PubChem CID: 23668875) as a drying agent. acs.org The reduction of nitrile groups, for example, using Raney nickel (Ra/Ni) in methanol/tetrahydrofuran, can yield primary amines within the chroman framework. gu.se

Functional Group Interconversions on the p-Tolyl Substituent and Chroman Skeleton

Functional group interconversions (FGIs) are fundamental to organic synthesis, enabling chemists to transform molecules by altering their reactive centers. fiveable.me Both the p-tolyl substituent and the chroman skeleton offer various opportunities for such transformations.

The p-tolyl group (PubChem CID: 74553 for p-xylene, its parent hydrocarbon), an aryl group containing a methyl substituent, can undergo functionalization through reactions such as Williamson etherification, utilizing tolyl alcohols as reagents, or via C-C coupling reactions. wikipedia.org Additionally, tolyl sulfonates can be generated as excellent leaving groups, facilitating nucleophilic substitutions. wikipedia.org

The chroman skeleton itself provides numerous sites for functional group interconversions. For instance, bromination at the 3-position of chroman-4-one allows for the introduction of diverse substituents, including amines (NH2), halogens (Br), acetates (OAc), nitriles (CN), and protected aminomethyl groups (CH2NHCbz). gu.se These introductions can occur through direct substitution reactions or via Reformatsky reactions. gu.se

The electronic properties of the chroman ring can be significantly modulated by introducing specific functional groups. For example, the incorporation of a trifluoromethyl group at the 7-position of the chroman ring (as in 2-(7-(Trifluoromethyl)chroman-4-yl)acetic acid) imparts strong electron-withdrawing effects due to the high electronegativity of fluorine atoms. This alters the electron density distribution across the molecule, influencing its reactivity and stability.

The oxygen atom within the chroman ring system can also be a site of reactivity, with potential for ring-opening reactions under certain conditions. vulcanchem.com Furthermore, the phenolic hydroxyl group, often present in chroman derivatives, can participate in various reactions characteristic of alcohols, such as ether synthesis and esterification. researchgate.net Methylation of the phenol group, after its conversion to a phenoxide ion, can be achieved using reagents like dimethyl sulfate or methyl iodide. researchgate.net Esterification of the phenolic hydroxyl group is also a method employed in the synthesis of chiral chromans. researchgate.net

A notable example of functional group interconversion involving skeletal modification is the "carbon-to-oxygen swap" strategy. This method allows for the direct conversion of tetralins into chroman scaffolds. chemrxiv.org This multi-step process involves increasing the oxidation state at each stage, starting from tetralins, proceeding through 1-tetralones, and then forming seven-membered lactones via Baeyer-Villiger oxidation. chemrxiv.org These intermediates are subsequently transformed into chroman-2-carboxylic acids and chroman-2-ols, demonstrating a powerful approach to skeletal editing. chemrxiv.org

Table 2: Examples of Functional Group Interconversions on Chroman Derivatives

| Functional Group Transformation | Starting Material/Position | Reagents/Conditions | Product/Outcome | Reference |

| Bromination/Substitution | Chroman-4-one (3-position) | - | Introduction of NH2, Br, OAc, CN, CH2NHCbz | gu.se |

| Trifluoromethylation | Chroman ring (e.g., 7-position) | Trifluoromethylating agents (e.g., CF3I, CF3SO3H derivatives) | Electron-withdrawing effect, altered electronic distribution | |

| Phenol Methylation | Phenolic hydroxyl group | Dimethyl sulfate or methyl iodide (via phenoxide) | Ether formation | researchgate.net |

| Phenol Esterification | Phenolic hydroxyl group | - | Ester formation, used for chiral chromans | researchgate.net |

| Carbon-to-Oxygen Swap | Tetralins | C-H oxidation, Baeyer-Villiger oxidation, silyl (B83357) ketene acetal (B89532) oxidations | Chroman scaffolds (e.g., chroman-2-carboxylic acids, chroman-2-ols) | chemrxiv.org |

Advanced Spectroscopic and Analytical Characterization of 2 P Tolyl Chroman

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of organic compounds, including 2-(p-Tolyl)chroman. By analyzing the chemical shifts, coupling patterns, and integration of signals, detailed information about the connectivity and spatial arrangement of atoms can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of this compound provides critical insights into the different proton environments within the molecule. The presence of both aliphatic and aromatic protons leads to distinct signal regions.

Methyl Protons: A characteristic singlet is observed around 2.3 ppm, corresponding to the three equivalent protons of the methyl group on the p-tolyl substituent.

Chroman Ring Protons (C3 and C4): The aliphatic protons on the chroman ring typically appear as complex multiplets due to their diastereotopic nature and coupling with adjacent protons. The C3 protons (CH₂) are expected in the range of 1.8-2.2 ppm, while the C4 protons (CH₂) are usually found slightly downfield, between 2.6-2.9 ppm, often exhibiting triplet or multiplet patterns depending on their coupling partners.

Chroman C2 Proton: The proton at the C2 position of the chroman ring, being adjacent to both the oxygen atom and the p-tolyl group, is highly deshielded and typically appears as a double-doublet or triplet in the region of 4.0-4.5 ppm. Its coupling constants provide information about the stereochemistry at C2 and the conformation of the dihydropyran ring.

Aromatic Protons: The aromatic region (6.7-7.5 ppm) shows signals from two distinct aromatic systems: the benzene (B151609) ring of the chroman core and the p-tolyl group. The p-tolyl protons typically present as an AA'BB' system, appearing as two doublets around 7.0-7.2 ppm, indicative of the para-substitution pattern. The chroman benzene ring protons (H5, H6, H7, H8) appear as a complex multiplet, often with characteristic ortho- and meta-couplings.

Table 1: Representative ¹H NMR Data for this compound (Illustrative)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 2.30 | s | 3H | CH₃ (p-tolyl) |

| 1.85-2.20 | m | 2H | H-3 (chroman) |

| 2.65-2.90 | m | 2H | H-4 (chroman) |

| 4.20 | dd | 1H | H-2 (chroman) |

| 7.05, 7.15 | d, d | 4H | Aromatic (p-tolyl) |

| 6.70-7.00 | m | 4H | Aromatic (chroman) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound, with each unique carbon atom typically giving rise to a distinct signal.

Methyl Carbon: The methyl carbon of the p-tolyl group resonates around 21 ppm.

Chroman Aliphatic Carbons: The C3 and C4 carbons of the chroman ring typically appear in the aliphatic region, around 25-30 ppm and 30-35 ppm, respectively.

Chroman C2 Carbon: The C2 carbon, being directly bonded to oxygen and the p-tolyl group, is significantly deshielded and found in the range of 75-80 ppm.

Aromatic Carbons: The aromatic carbons of both the chroman and p-tolyl moieties appear between 115-160 ppm. Quaternary carbons (e.g., those bonded to oxygen in the chroman ring, or the carbon bearing the methyl group in the p-tolyl ring) can be distinguished by their lower intensity or by using techniques like DEPT.

Table 2: Representative ¹³C NMR Data for this compound (Illustrative)

| Chemical Shift (δ, ppm) | Assignment |

| 21.0 | CH₃ (p-tolyl) |

| 28.5 | C-3 (chroman) |

| 32.0 | C-4 (chroman) |

| 78.0 | C-2 (chroman) |

| 117.0-130.0 | Aromatic CH |

| 135.0, 137.0, 155.0 | Aromatic Quaternary C |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for confirming assignments and establishing connectivity, particularly for complex molecules like this compound.

Correlation Spectroscopy (COSY): COSY experiments reveal proton-proton couplings, allowing for the identification of spin systems. For this compound, COSY would show correlations between the C2 proton and the C3 protons, and between the C3 protons and C4 protons, establishing the connectivity within the dihydropyran ring. It would also confirm the coupling patterns within the aromatic systems.

Heteronuclear Multiple Quantum Coherence (HMQC) / Heteronuclear Single Quantum Coherence (HSQC): HMQC (or HSQC) experiments correlate protons directly bonded to carbons. This technique is invaluable for assigning specific carbon signals to their corresponding protons. For instance, it would directly link the C2 proton to the C2 carbon, the C3 protons to the C3 carbon, and so on, for both aliphatic and aromatic CH groups.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass Spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to provide structural information through characteristic fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for accurately determining the elemental composition of this compound. HRMS provides highly precise mass measurements (to several decimal places), allowing for the unambiguous assignment of the molecular formula. For this compound (CHO), the exact mass of the molecular ion [M] would be precisely measured, confirming its elemental composition. For instance, the calculated exact mass for CHO is 224.1201 Da. A measured HRMS value very close to this theoretical mass would confirm the molecular formula.

Table 3: Representative HRMS Data for this compound (Illustrative)

| Ion Type | m/z (Calculated for C₁₆H₁₆O) | m/z (Observed) |

| [M] | 224.1201 | 224.1200 |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixtures

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) combines the separation power of liquid chromatography with the qualitative and quantitative capabilities of mass spectrometry. This hyphenated technique is particularly effective for the analysis of this compound in complex mixtures, such as reaction products or natural extracts.

Separation: The LC component separates this compound from other components in the mixture based on their differential interactions with the stationary and mobile phases. This ensures that the mass spectrometer receives a relatively pure analyte, minimizing interferences.

Molecular Ion Detection: In the MS component, the separated this compound is ionized, typically via electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to produce the molecular ion (e.g., [M+H] or [M]).

Fragmentation Analysis (MS/MS): For structural confirmation and identification, tandem mass spectrometry (MS/MS) is employed. The precursor ion (molecular ion or a characteristic fragment) of this compound is selected and then fragmented in a collision cell. The resulting product ion spectrum provides a unique "fingerprint" of the compound. Typical fragmentation pathways for chromans often include retro-Diels-Alder (RDA) reactions, leading to characteristic fragments derived from the heterocyclic ring and the aromatic portion. Additionally, fragments related to the loss of the methyl group from the p-tolyl moiety or other cleavages within the p-tolyl group would be observed. The specific fragmentation pattern helps in the unambiguous identification of this compound even in the presence of isomers or co-eluting compounds.

Table 4: Representative MS/MS Fragmentation Data for this compound (Illustrative)

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation |

| 225.1 ([M+H]) | 209.1 | Loss of CH₄ (methyl radical from tolyl) |

| 135.1 | Retro-Diels-Alder (RDA) fragmentation (loss of tolyl styrene) | |

| 119.1 | Tolyltropylium ion (C₈H₇⁺) | |

| 91.0 | Tropylium ion (C₇H₇⁺) |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation at specific wavelengths. When IR radiation passes through a sample, certain frequencies are absorbed by molecular bonds, causing them to vibrate more vigorously. The resulting IR spectrum, which plots transmittance or absorbance against wavenumber (cm⁻¹), provides a unique "fingerprint" of the molecule's functional groups. specac.comresearchgate.net

For this compound, characteristic absorption bands are expected to arise from the chroman ring system and the para-tolyl substituent. The chroman moiety contains both aromatic and aliphatic C-H bonds, as well as a C-O-C ether linkage. The p-tolyl group introduces additional aromatic and methyl C-H vibrations.

Expected IR absorption bands for this compound include:

Aromatic C-H stretching : Typically observed above 3000 cm⁻¹, in the range of 3100-3000 cm⁻¹. specac.comspectroscopyonline.com

Aliphatic C-H stretching : Found below 3000 cm⁻¹, generally between 3000-2850 cm⁻¹. specac.comspectroscopyonline.com These would correspond to the methylene (B1212753) protons of the chroman ring.

Aromatic C=C stretching : Strong bands are usually present in the 1600-1450 cm⁻¹ region. specac.comspectroscopyonline.com

C-O-C (ether) stretching : Chromans contain an ether linkage, which typically shows strong absorption bands in the 1260-1070 cm⁻¹ range for asymmetric stretching and 1070-1000 cm⁻¹ for symmetric stretching. specac.com

Methyl (CH₃) group vibrations : The methyl group on the p-tolyl moiety would exhibit characteristic C-H stretching around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric), along with bending vibrations (e.g., asymmetric deformation around 1465 cm⁻¹ and symmetric deformation around 1375 cm⁻¹).

A detailed analysis of the IR spectrum would allow for the confirmation of these key functional groups, providing initial insights into the compound's molecular structure.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Functional Group/Bond Type | Wavenumber Range (cm⁻¹) | Intensity/Description |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium-Strong |

| C-O-C (Ether) Stretch | 1260-1000 | Strong |

| CH₃ (Methyl) Stretch | ~2960 (asym), ~2870 (sym) | Medium |

| CH₃ (Methyl) Bending | ~1465 (asym), ~1375 (sym) | Medium |

X-ray Crystallography for Definitive Structural Assignment and Stereochemistry

X-ray crystallography is the most definitive technique for determining the three-dimensional atomic and molecular structure of crystalline solids. researchgate.netnih.govwikipedia.org By analyzing the diffraction pattern generated when X-rays interact with the electron density within a crystal, crystallographers can precisely determine atomic positions, bond lengths, bond angles, and intermolecular interactions. wikipedia.org This method is particularly invaluable for confirming the definitive structural assignment and elucidating the stereochemistry, including absolute configuration, of chiral molecules like this compound. researchgate.net

For this compound, if a suitable single crystal can be obtained, X-ray crystallography would provide:

Bond lengths and angles : Precise measurements confirming the connectivity and geometry of the chroman ring and the p-tolyl substituent.

Molecular conformation : Elucidation of the preferred three-dimensional arrangement of atoms, including any puckering of the dihydropyran ring within the chroman system.

Crystal packing : Information on intermolecular interactions, such as hydrogen bonding or π-π stacking, which influence the solid-state properties.

Absolute configuration : Crucially, for chiral centers (such as the C2 position in this compound), X-ray crystallography can unequivocally determine the absolute stereochemistry, which is vital for understanding biological activity and synthetic pathways.

The absence of direct data for this compound highlights the potential for future research to apply this technique to obtain its definitive structural details.

Chromatographic Techniques for Purity and Enantiomeric Excess Determination (e.g., Chiral High-Performance Liquid Chromatography)

Chromatographic techniques are essential for assessing the purity of chemical compounds and, in the case of chiral molecules, for determining their enantiomeric excess (ee). High-Performance Liquid Chromatography (HPLC) is widely employed for this purpose due to its high resolution and quantitative capabilities. For chiral compounds, Chiral HPLC (CHPLC) is indispensable, as it allows for the separation of enantiomers, which possess identical physical and chemical properties in an achiral environment. phenomenex.com

Chiral HPLC utilizes a chiral stationary phase (CSP) packed within the column, which interacts differentially with the enantiomers, leading to their separation based on the formation of transient diastereomeric complexes. phenomenex.com Common CSPs include polysaccharide-based columns (e.g., Daicel Chiralpak series), which are versatile for a wide range of chiral compounds. phenomenex.com

For the determination of purity and enantiomeric excess of this compound, if it is synthesized in a chiral form, Chiral HPLC would be the method of choice. While specific data for this compound is not widely published, studies on related chiral chromane-containing compounds provide excellent examples of typical conditions and expected outcomes. For instance, the enantiomeric excess of 2-((2R,3S,4R)-3-(1,1-dioxidobenzo[d]isothiazol-3-yl)-2-(p-tolyl)chroman-4-yl)acetaldehyde, a complex chroman derivative, was determined using a Daicel Chiralpak IB column. univ-bechar.dzfishersci.ca

Typical Chiral HPLC conditions for chroman derivatives involve:

Column : Daicel Chiralpak IA, IB, or IC columns are frequently used. univ-bechar.dzfishersci.ca

Mobile Phase : Normal-phase solvent systems are common, often consisting of mixtures of n-hexane, isopropanol (B130326) (i-PrOH), and dichloromethane (B109758) (CH₂Cl₂). univ-bechar.dzfishersci.ca The precise ratio is optimized to achieve optimal separation.

Flow Rate : Typically 1 mL/min. univ-bechar.dzfishersci.ca

Detection Wavelength : Ultraviolet (UV) detection is common, with wavelengths around 225-270 nm, depending on the chromophore present. univ-bechar.dzfishersci.ca

Retention Times : The major and minor enantiomers will exhibit distinct retention times, allowing for their quantification.

The enantiomeric excess (ee) is calculated from the integrated peak areas of the separated enantiomers. This technique provides critical information on the stereochemical purity of the synthesized compound, which is paramount for applications where specific enantiomers are required.

Table 2: Representative Chiral HPLC Conditions for Chroman Derivatives

| Parameter | Typical Conditions (Example from Chroman Derivatives) |

| Column Type | Daicel Chiralpak IB, IA, or IC |

| Mobile Phase | n-hexane/i-PrOH/CH₂Cl₂ mixtures (e.g., 75:22:3 or 80:17:3) |

| Flow Rate | 1 mL/min |

| Detection Wavelength | 225-270 nm (UV) |

| Temperature | Ambient (e.g., 25 °C) |

| Enantiomeric Excess (ee) Determination | Calculated from peak area ratio of enantiomers |

Research Applications and Mechanistic Insights of 2 P Tolyl Chroman Derivatives

Design and Synthesis of Scaffolds for Chemical Biology

The chroman, chroman-4-one, and chromone (B188151) scaffolds are frequently employed in the design of new chemical entities for biological investigations, including enzyme inhibitors and peptidomimetics thegoodscentscompany.com. Synthetic methodologies have been developed to efficiently access these derivatives, allowing for the introduction of various substituents, including aryl groups like p-tolyl.

One common approach for synthesizing 2-alkyl chroman-4-one derivatives involves a base-mediated aldol (B89426) condensation of 2'-hydroxyacetophenones with appropriate aldehydes, followed by an intramolecular oxa-Michael addition. This process can be facilitated by microwave irradiation, yielding the desired compounds in varying yields (17–88%) depending on the acetophenone's substitution pattern fishersci.ca. For instance, a chiral 2-(p-tolyl)chroman derivative, specifically 2-((2R,3S,4R)-3-(1,1-Dioxidobenzo[d]isothiazol-3-yl)-2-(p-tolyl)chroman-4-yl)acetaldehyde, has been synthesized through asymmetric organocatalytic cascade reactions, highlighting the potential for stereoselective synthesis of complex chroman structures with a p-tolyl group at the 2-position fishersci.ca.

The versatility of the chroman scaffold allows for modifications at various positions (e.g., 2-, 3-, 6-, and 8-positions), enabling the fine-tuning of their biological properties thegoodscentscompany.com. The introduction of a p-tolyl group at the 2-position, as seen in this compound, positions a hydrophobic aromatic moiety that can engage in specific interactions within biological targets.

Mechanistic Studies of Biological Interactions (e.g., Enzyme Inhibition)

Derivatives of the chroman scaffold, including those with 2-aryl substituents, have demonstrated significant biological activities through various mechanisms, particularly as enzyme inhibitors.

A prominent area of research involves their role as inhibitors of Silent information type 2 (Sirt2) enzyme. Sirt2 is an NAD+-dependent deacetylase involved in critical cellular processes such as gene expression, DNA repair, cell cycle progression, and is implicated in aging-related and neurodegenerative disorders fishersci.cachem960.comnih.gov. Chroman-4-one and chromone derivatives have been identified as potent and selective Sirt2 inhibitors with inhibitory concentrations (IC50 values) in the low micromolar range fishersci.cauni.luthegoodscentscompany.com. For example, certain chroman-4-one derivatives with 2-pyridylethyl substituents at the 2-position have shown a notable reduction in the proliferation of breast and lung cancer cells thegoodscentscompany.com.

Beyond Sirt2, chroman-4-one derivatives have also been investigated for their inhibitory effects on other enzymes. Studies have shown their genotoxic properties and anticancer activity against colorectal cancer cells, potentially by inducing oxidative stress or inhibiting enzymes involved in DNA repair nih.gov. Furthermore, a chroman-4-one derivative (Compound 1) exhibited a higher inhibitory potency against Trypanosoma brucei pteridine (B1203161) reductase 1 (TbPTR1) compared to Leishmania major pteridine reductase 1 (LmPTR1). Mechanistic studies using molecular dynamics simulations revealed that stronger electrostatic interactions and a more rigid active site in TbPTR1 contributed to its enhanced binding affinity (ΔGbind of -49.0507 Kcal/mol for TbPTR1 versus -29.2292 Kcal/mol for LmPTR1), elucidating the basis for the observed differential potency nih.gov.

Chroman-4-one derivatives are also being explored as inhibitors of monoamine oxidase-B (MAO-B), an enzyme linked to neurodegenerative conditions such as Alzheimer's and Parkinson's diseases. This highlights the broad spectrum of enzymatic targets that can be modulated by chroman-based compounds.

Table 1: Select Enzyme Inhibition Data for Chroman Derivatives

| Compound Class (Example) | Enzyme Target | IC50 / ΔGbind | Biological Effect / Mechanism | Reference |

| Chroman-4-one derivatives | Sirt2 | Low µM range | Selective inhibition of deacetylation activity, reduced cancer cell proliferation (breast, lung) | fishersci.cauni.luthegoodscentscompany.com |

| Chroman-4-one derivative (Compound 1) | TbPTR1 | ΔGbind = -49.0507 Kcal/mol | Greater binding affinity than LmPTR1 due to stronger electrostatic interactions and rigid active site. | nih.gov |

| Chroman-4-one derivatives | LmPTR1 | ΔGbind = -29.2292 Kcal/mol | Lower binding affinity compared to TbPTR1. | nih.gov |

| Flavanone/Chromanone derivatives | Various (Colorectal Cancer Cells) | IC50 values (Table 1 in source) | Genotoxic properties, anticancer activity via oxidative stress induction or DNA repair enzyme inhibition. | nih.gov |

Development of Peptidomimetics Utilizing Chroman Architectures

The chroman framework is particularly valuable in the development of peptidomimetics, which are small molecules designed to mimic the biological activity of peptides while overcoming their inherent limitations, such as poor oral bioavailability and susceptibility to enzymatic degradation thegoodscentscompany.com.

Chroman-4-ones and chromones have been successfully employed as scaffolds for creating β-turn mimetics of the peptide hormone somatostatin (B550006) thegoodscentscompany.com. This approach has led to the identification of compounds exhibiting agonistic properties for specific somatostatin receptor subtypes, including sst2 and sst4 thegoodscentscompany.com. By attaching crucial amino acid side chains to the rigid chroman scaffold, researchers can stabilize desired peptide conformations and enhance their pharmacological profiles thegoodscentscompany.com. The design of such peptidomimetics aims to retain the essential pharmacophoric elements of the parent peptide while improving drug-like properties.

Furthermore, chroman systems have been explored as novel linkers for the side-chain anchoring of arginine and other guanidine-containing molecules in solid-phase peptide synthesis, demonstrating their utility in constructing complex biomimetic structures.

Exploration of Structure-Activity Relationships in Modulating Biological Pathways

Structure-Activity Relationship (SAR) studies are fundamental to understanding how modifications to a chemical structure influence its biological activity and are crucial for optimizing lead compounds in drug discovery. The chroman scaffold, including its this compound variations, has been a subject of detailed SAR investigations.

For chromone/chroman-4-one derivatives acting as Sirt2 inhibitors, SAR studies have revealed key structural determinants for high potency. An alkyl chain with three to five carbons at the 2-position, along with larger, electron-withdrawing groups at the 6- and 8-positions, and the presence of an intact carbonyl group, were found to be crucial for potent inhibition uni.lu.

More directly relevant to the p-tolyl substitution, studies on chromenylurea and chromanylurea derivatives, evaluated as anti-TNF-α agents targeting the p38 MAPK pathway, highlighted the critical role of the p-tolyl group in maintaining inhibitory activity. Replacing the p-tolyl group or modifying its para-methyl substituent with larger groups (e.g., 4-chloro, 4-bromo, 4-methoxy, 4-trifluoromethyl, 4-ethyl, 4-isopropyl) generally led to a significant loss of TNF-α inhibitory activity (IC50 < 10 µM). Similarly, substituting the p-tolyl group with a naphthyl group abolished activity. However, small polar changes, such as replacing the 4-methyl group with a 4-fluoro group, were relatively tolerated, resulting in only a four-fold loss of activity. Interestingly, the introduction of a powerfully polar nitro group at the 4-position of the p-tolyl moiety (in a related chromenylurea, compound 40g) yielded a potent p38MAPKα inhibitor with an IC50 value of 0.033 µM, comparable to the reference compound BIRB796 (IC50 = 0.032 µM). This demonstrates that while the p-tolyl group is important, specific modifications to it can either enhance or diminish activity, underscoring the nuanced nature of SAR.

Table 2: Impact of p-Tolyl Group Modifications on TNF-α Inhibitory Activity

| Compound Type (Example) | p-Tolyl Group Modification | TNF-α Inhibitory Activity (IC50) | Reference |

| Chromenylurea (40a) | p-tolyl | 0.050 µM | |

| Chromenylurea (40b) | 4-fluoro-phenyl (instead of p-tolyl) | ~0.200 µM (4-fold loss) | |

| Chromenylurea (40c-f, h-j) | Larger substituents at 4-position of p-tolyl (e.g., 4-Cl, 4-Br, 4-OMe, 4-CF3, 4-Et, 4-iPr) | < 10 µM (almost complete disappearance) | |

| Chromenylurea (40g) | 4-nitro-phenyl (instead of p-tolyl) | 0.033 µM (potent) | |

| BIRB796 (Reference) | N/A | 0.032 µM |

These findings collectively illustrate the critical role of the this compound architecture and its derivatives in chemical biology, serving as scaffolds for diverse applications and providing rich opportunities for mechanistic and SAR investigations to guide the development of novel therapeutic agents.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing 2-(p-Tolyl)chroman, and how can reaction conditions be optimized for reproducibility?

- Methodological Answer : The synthesis of this compound typically involves acid-catalyzed cyclization of substituted phenols with allyl alcohols or Friedel-Crafts alkylation. Key optimization parameters include temperature (80–120°C), solvent polarity (e.g., dichloromethane vs. toluene), and catalyst loading (e.g., 5–10 mol% Lewis acids like AlCl₃). For reproducibility, ensure strict control of moisture and inert atmospheres to avoid side reactions. Characterization via ¹H/¹³C NMR and GC-MS is critical to confirm purity and regioselectivity .

Q. How can researchers validate the structural identity of this compound derivatives when spectral data conflicts with predicted values?

- Methodological Answer : Contradictions in spectral data (e.g., unexpected splitting patterns in NMR) may arise from conformational flexibility or impurities. To resolve this:

- Compare experimental data with computational predictions (DFT-based NMR simulations).

- Perform advanced techniques like 2D NMR (COSY, HSQC) to confirm connectivity.

- Cross-validate purity via HPLC with diode-array detection (DAD) or high-resolution mass spectrometry (HRMS) .

Q. What analytical techniques are essential for quantifying this compound in complex mixtures (e.g., reaction crude or biological matrices)?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254 nm) for rapid quantification. For trace analysis in biological systems, LC-MS/MS with MRM (multiple reaction monitoring) provides higher sensitivity. Calibration curves should span 3 orders of magnitude, and internal standards (e.g., deuterated analogs) must correct for matrix effects .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved, and what chiral catalysts show promise for high enantiomeric excess (ee)?

- Methodological Answer : Asymmetric catalysis using chiral phosphine ligands (e.g., (R,R)-Ph-BPE) with CuCl has demonstrated >90% ee in hydroallylation reactions. Key factors:

- Catalyst loading (2–5 mol%).

- Solvent effects (toluene enhances enantioselectivity over THF).

- Temperature (-20°C to 0°C to minimize racemization).

- Monitor ee via chiral HPLC (e.g., Chiralpak IA column) .

Q. What computational strategies are effective for modeling the structure-activity relationship (SAR) of this compound in biological targets (e.g., enzyme inhibition)?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes in active sites.

- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability.

- QSAR Models : Employ Gaussian-based DFT calculations for electronic descriptors (HOMO/LUMO, Mulliken charges) and correlate with IC₅₀ data .

Q. How should researchers address contradictory biological activity data for this compound analogs across different assay platforms?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, serum concentration). Mitigation strategies:

- Standardize protocols (e.g., ATP-based viability assays vs. trypan blue exclusion).

- Include positive controls (e.g., doxorubicin for cytotoxicity) in all experiments.

- Perform meta-analysis of published data to identify confounding variables (e.g., endotoxin contamination) .

Q. What are the best practices for designing stability studies of this compound under physiological conditions (e.g., pH, temperature)?

- Methodological Answer :

- Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 72 hours) and analyze degradation products via LC-MS.

- Thermal Stability : Use TGA/DSC to determine melting points and decomposition thresholds.

- Light Sensitivity : Conduct ICH Q1B photostability testing (1.2 million lux-hours) .

Data Presentation and Reproducibility Guidelines

Q. How should researchers present synthetic yield and characterization data to ensure reproducibility?

- Methodological Answer :

- Report yields as isolated masses (%, w/w) with three independent replicates.

- Include full spectral data in supplementary materials (e.g., NMR integrals, HRMS m/z values).

- Disclose any deviations from published protocols (e.g., alternative workup methods) .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound bioactivity studies?

- Methodological Answer : Use nonlinear regression (GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Validate with:

- One-way ANOVA for multi-group comparisons (e.g., Tukey’s post-hoc test).

- Two-tailed t-tests for pairwise data.

- Report p-values with exact significance thresholds (e.g., p < 0.05, not "p < 0.05") .

Tables for Key Data

Table 1 : Optimized Conditions for Asymmetric Synthesis of this compound Derivatives

| Parameter | Optimal Value | Impact on ee |

|---|---|---|

| Catalyst Loading | 3 mol% (CuCl/(R,R)-Ph-BPE) | >90% ee |

| Temperature | -10°C | Reduces racemization |

| Solvent | Toluene | Enhances selectivity |

Table 2 : Stability of this compound Under Physiological Conditions

| Condition | Degradation Products | Half-Life (h) |

|---|---|---|

| pH 7.4, 37°C | None detected | >168 |

| pH 1.2, 37°C | Oxidized quinone | 24 |

| UV Light (320–400 nm) | Epimeric byproducts | 48 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.